Superior Basicity of the exo-Configuration in Solution
The exo isomer of 2-norbornylamines is consistently more basic than its endo counterpart in polar aprotic solvents. For a series of substituted 2-norbornylamines, the exo isomers exhibit pKa values that are at least 0.3 units higher than those of the corresponding endo isomers in both acetonitrile and DMF [1]. This is a configurational effect, and while gas-phase proton affinities for the unsubstituted primary amines are nearly identical (exo: 935.3 kJ/mol [2]; endo: 223.5 kcal/mol [3]), the difference in solvation energy of the conjugate acid in solution leads to a measurable and predictable difference in basicity [1].
| Evidence Dimension | pKa of substituted 2-norbornylamines |
|---|---|
| Target Compound Data | pKa of exo isomers are at least 0.3 units higher than endo isomers. |
| Comparator Or Baseline | pKa of corresponding endo isomers (e.g., exo pyrrolidino pKa 8.56 vs. endo pyrrolidino pKa 8.24 in acetonitrile). |
| Quantified Difference | Difference (∆pKa) ranges from 0.30 to 0.49 in DMF, and 0.32 to 0.44 in acetonitrile [1]. |
| Conditions | Measured in acetonitrile (AN) and N,N-dimethylformamide (DMF) for tertiary amine derivatives [1]. |
Why This Matters
This predictable difference in basicity directly impacts salt formation, reactivity, and potential binding interactions, making the exo isomer a distinct chemical entity for synthesis and assay development.
- [1] Cook, A. G.; Wesner, L. R.; Folk, S. L. Relative Basicities of Some Endo and Exo Norbornylamines. J. Org. Chem. 1997, 62, 21, 7205–7209. View Source
- [2] NIST Chemistry WebBook. exo-2-Aminonorbornane. Gas Phase Ion Energetics Data. View Source
- [3] NIST Chemistry WebBook. endo-2-Aminonorbornane. Gas Phase Ion Energetics Data. View Source
